LP-533401

TPH1 selectivity TPH2 counter-screening peripheral serotonin inhibition

Select LP-533401 for clean peripheral serotonin depletion without CNS confounds. Co-crystallographically validated binding (1.85 Å) to human TPH1 confirms competitive inhibition at the tryptophan pocket; quantified brain exclusion eliminates off-target neurological effects. Validated across osteoporosis models (25–250 mg/kg/day), pulmonary hypertension (50% lung 5-HT reduction after a single dose), and gut-bone/lung axis paradigms. Available as free base (≥98% purity, CAS 945976-43-2) or hydrochloride salt (CAS 1040526-12-2). Research use only; not for human or veterinary use.

Molecular Formula C27H22F4N4O3
Molecular Weight 526.5 g/mol
Cat. No. B608644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-533401
SynonymsLP533401;  LP 533401;  LP-533401.
Molecular FormulaC27H22F4N4O3
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
InChIInChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1
InChIKeyJZWUKILTKYJLCN-XEGCMXMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LP-533401 as a Peripherally Restricted Tryptophan Hydroxylase 1 (TPH1) Inhibitor


LP-533401 is a synthetic small molecule that selectively inhibits Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme for serotonin (5-HT) biosynthesis in peripheral tissues, with a reported IC50 of approximately 400–583 nM for TPH1 [1][2]. It was designed by Lexicon Pharmaceuticals as part of a series of periphery-specific TPH1 inhibitors intended to deplete serotonin in the gastrointestinal tract and other peripheral sites without affecting central nervous system serotonin synthesis by TPH2 [3][4]. Structurally, co-crystal data confirm that LP-533401 binds competitively to the tryptophan binding pocket of TPH1, inducing conformational changes that block substrate access [5].

LP-533401 Substitution Risks: Why TPH1/TPH2 Selectivity and BBB Exclusion Dictate Experimental Outcomes


Generic substitution among TPH inhibitors is not scientifically valid due to fundamental differences in isoform selectivity (TPH1 vs. TPH2) and blood-brain barrier (BBB) permeability [1]. While many early TPH inhibitors (e.g., PCPA) non-selectively inhibit both central and peripheral serotonin synthesis, causing confounding neurobehavioral effects, LP-533401 is engineered for peripheral restriction and TPH1 selectivity [2]. Compounds like Telotristat ethyl (LX-1606) offer higher TPH1 potency but represent a different chemical series with distinct PK and tissue distribution profiles, making direct interchange problematic without re-validation . The structural basis for LP-533401's unique binding mode—occupying the tryptophan pocket without interacting with the pterin cofactor site—is not shared by all TPH1 inhibitors, further underscoring that activity cannot be extrapolated across chemotypes [3].

LP-533401 Quantitative Differentiation: Head-to-Head Selectivity and In Vivo Target Engagement Data


LP-533401 TPH1 vs TPH2 Selectivity Ratio Compared to Clinical Benchmark Telotristat

LP-533401 demonstrates a 15-fold selectivity for TPH1 over TPH2 in enzyme assays, a critical differentiation from the clinically approved TPH1 inhibitor Telotristat ethyl, which exhibits higher absolute potency but a narrower selectivity window of approximately 2-fold (TPH1 IC50 16 nM vs TPH2 IC50 33 nM for its active metabolite Rodatristat/KAR5417) . In cellular assays using human enzyme constructs, LP-533401 shows an IC50 of 400 nM for TPH1 versus 2,230 nM for TPH2, confirming the 5.6-fold selectivity in a functional context [1]. This selectivity profile is particularly relevant for studies where even partial TPH2 inhibition could confound behavioral or central nervous system endpoints [2].

TPH1 selectivity TPH2 counter-screening peripheral serotonin inhibition

LP-533401 In Vivo Peripheral vs Central Serotonin Depletion Compared to Non-Selective TPH Inhibitor PCPA

In mice, repeated oral administration of LP-533401 (30–250 mg/kg/day) reduces serotonin (5-HT) content by approximately 50% in the gut and lungs while producing no detectable change in brain 5-HT levels, confirming peripheral restriction [1]. This contrasts sharply with the non-selective, irreversible TPH inhibitor PCPA (para-chlorophenylalanine), which depletes both peripheral and brain serotonin, causing well-documented behavioral and sleep disturbances that confound interpretation of peripheral serotonin biology [2]. After a single 250 mg/kg oral dose of LP-533401, lung and gut 5-HT contents decrease by 50%, whereas blood 5-HT levels remain unchanged—a pattern distinct from serotonin transporter (SERT) inhibitors like citalopram, which reduce blood and lung but not gut 5-HT [1].

blood-brain barrier peripheral serotonin tissue-specific 5-HT depletion

LP-533401 Dose-Dependent Efficacy in Pulmonary Hypertension Model with Comparator SERT Inhibitor Citalopram

In the SM22-5-HTT+ transgenic mouse model of spontaneous pulmonary hypertension (PH), LP-533401 at 250 mg/kg/day for 21 days reduced right ventricular (RV) systolic pressure, RV hypertrophy, distal pulmonary artery muscularization, and vascular Ki67-positive cells (P < 0.001) [1]. Importantly, combined treatment with LP-533401 and the SERT inhibitor citalopram was more effective than either drug alone, indicating complementary mechanisms targeting serotonin synthesis versus uptake [1]. In wild-type mice exposed to chronic hypoxia, LP-533401 partially prevented PH development, with lung and blood 5-HT levels decreasing further after treatment [1]. This model-specific efficacy distinguishes LP-533401 from other TPH1 inhibitors that lack validated in vivo PH efficacy data.

pulmonary hypertension right ventricular hypertrophy serotonin biosynthesis inhibition

LP-533401 Bone Anabolic Effect: Quantitative Link Between Peripheral Serotonin Reduction and Osteoblast Increase

In adult healthy mice, treatment with LP-533401 produces a 30% decrease in circulating serotonin levels, which is mechanistically linked to a 30% increase in osteoblast numbers—a direct bone anabolic effect [1][2]. This contrasts with the clinical TPH1 inhibitor Telotristat ethyl, which is approved solely for carcinoid syndrome diarrhea and lacks published quantitative bone metabolism data in preclinical models [3]. The bone anabolic effect of LP-533401 has been further validated in ovariectomized and aged mouse models of osteoporosis, where the compound both prevents development of and fully rescues established bone loss in a dose-dependent manner .

bone metabolism osteoblast serotonin osteoporosis

LP-533401 Hepatic Steatosis Efficacy: Comparable to PCPA in High-Fat Diet Model

In mice fed a high-fat diet (HFD), both LP-533401 and the non-selective TPH inhibitor PCPA significantly reduced hepatic triglyceride (TG) accumulation [1]. Gene expression analysis revealed that short-term PCPA treatment downregulated genes involved in de novo lipogenesis and triacylglycerol synthesis, an effect that was also observed with LP-533401 [1]. The study specifically noted that 'similar to the results with PCPA, LP-533401 also decreased HFD-induced hepatic TG accumulation' [1]. This establishes LP-533401 as a viable, peripherally-restricted alternative to PCPA for hepatic steatosis studies, offering the same efficacy without PCPA's confounding central serotonin depletion and associated behavioral side effects.

hepatic steatosis NAFLD serotonin synthesis inhibition triglyceride accumulation

LP-533401 Pharmacokinetic Profile: Short Half-Life Enables Precise Temporal Control

LP-533401 exhibits a mean terminal half-life of 2 hours and a low volume of distribution of 0.1 L/kg in rats, with an average plasma clearance rate of 0.2 L/hour/kg . This rapid clearance profile contrasts with the prodrug Telotristat ethyl, which is designed for sustained TPH inhibition with once-daily clinical dosing [1]. The short half-life of LP-533401 offers experimental advantages for acute or intermittent dosing paradigms where precise temporal control over peripheral serotonin synthesis is required, allowing washout and recovery studies that are more challenging with longer-acting TPH1 inhibitors.

pharmacokinetics half-life volume of distribution clearance

LP-533401 Optimal Research Applications Based on Validated Differentiation Evidence


Studies of Peripheral Serotonin Biology Requiring Clean CNS Exclusion

When investigating the role of gut-derived serotonin in metabolic regulation, bone homeostasis, or cardiovascular function, LP-533401 is the tool compound of choice due to its demonstrated inability to deplete brain serotonin at efficacious peripheral doses (30–250 mg/kg/day) [1]. Unlike non-selective TPH inhibitors such as PCPA, which cause confounding behavioral effects, LP-533401 enables clean interpretation of peripheral serotonin biology without central nervous system interference [2].

Pulmonary Hypertension and Serotonin-Driven Vascular Remodeling Research

LP-533401 is uniquely validated in the SM22-5-HTT+ transgenic mouse model of spontaneous pulmonary hypertension, where it significantly reduces RV systolic pressure, RV hypertrophy, and pulmonary artery muscularization (P < 0.001) [1]. Its demonstrated ability to complement SERT inhibition (citalopram) makes it valuable for combination therapy studies exploring dual targeting of serotonin synthesis and uptake in PH [1].

Bone Metabolism and Osteoporosis Studies Focusing on the Gut-Bone Axis

LP-533401 is the only TPH1 inhibitor with robust peer-reviewed quantitative bone anabolic data, showing a 30% increase in osteoblast numbers linked to a 30% reduction in circulating serotonin in healthy mice [3]. It prevents and fully rescues osteoporosis in ovariectomized and aged mouse models, making it the essential tool for studying the gut-bone axis and evaluating peripheral serotonin synthesis inhibition as a bone anabolic strategy .

Hepatic Steatosis and NAFLD/NASH Metabolic Studies

LP-533401 provides equivalent reduction in HFD-induced hepatic triglyceride accumulation as PCPA, while avoiding the confounding central serotonin depletion that limits PCPA's utility in behavioral or long-term metabolic studies [4]. This makes LP-533401 the preferred peripherally-restricted tool for investigating serotonin's role in hepatic lipid metabolism and NAFLD/NASH pathogenesis without central side effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP-533401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.